Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH
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Overview
Description
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH is a derivative of cysteine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protecting group for the amino group of cysteine, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-cysteine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-cysteine with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the tert-butoxycarnylpropyl Group: The thiol group of the protected cysteine is then reacted with tert-butoxycarnylpropyl bromide in the presence of a base like triethylamine to introduce the tert-butoxycarnylpropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-cysteine are reacted with 9-fluorenylmethyl chloroformate and tert-butoxycarnylpropyl bromide under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using secondary amines like piperidine, revealing the free amino group of cysteine.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Triethylamine is often used as a base in substitution reactions involving the thiol group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products Formed
Deprotected Cysteine: Removal of the Fmoc group yields D-cysteine with a free amino group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Disulfides: Oxidation of the thiol group results in the formation of disulfides.
Scientific Research Applications
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis as a protected cysteine derivative.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other molecules or surfaces.
Drug Development: It is used in the development of cysteine-containing peptides and proteins for therapeutic applications.
Biological Studies: The compound is used in studies involving cysteine’s role in proteins and enzymes.
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH involves the protection and subsequent deprotection of the amino group of cysteine. The Fmoc group prevents unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids. The tert-butoxycarnylpropyl group provides additional stability and protection to the thiol group of cysteine.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Cys(tert-butoxycarnylpropyl)-OH: Similar to Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH but with the L-isomer of cysteine.
Boc-D-Cys(tert-butoxycarnylpropyl)-OH: Uses the tert-butoxycarbonyl (Boc) group instead of the Fmoc group for protection.
Fmoc-D-Cys(Trt)-OH: Uses the trityl (Trt) group for thiol protection instead of the tert-butoxycarnylpropyl group.
Uniqueness
This compound is unique due to the combination of the Fmoc group for amino protection and the tert-butoxycarnylpropyl group for thiol protection. This dual protection ensures high stability and selectivity during peptide synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H31NO6S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2S)-3-[3-(2,2-dimethylpropanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)24(30)32-13-8-14-34-16-22(23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,29)/t22-/m1/s1 |
InChI Key |
ASVLBLBXKFSZON-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)C(=O)OCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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